N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features both oxadiazole and furan rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , and cathepsin K inhibitor properties.
Mode of Action
It’s known that oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives have been reported to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Oxadiazole derivatives are known to have good bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit a broad range of biological activities, which suggests that they can induce various molecular and cellular effects .
Action Environment
The performance of similar oxadiazole-based compounds has been reported to vary under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with furan-2-carboxylic acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the oxadiazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines, onto the oxadiazole or furan rings.
Scientific Research Applications
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including infections and cancers.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Comparison with Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Furan Derivatives: Compounds containing the furan ring with different functional groups can exhibit different reactivities and applications.
Other Heterocyclic Compounds: Compounds containing other heterocyclic rings, such as thiadiazoles and triazoles, can be compared based on their structural similarities and differences.
The uniqueness of this compound lies in its combination of the oxadiazole and furan rings, which imparts distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIFZRJWVCZPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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